Methyl 3-[(phenylthio)methyl]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(phenylsulfanylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-15(16)13-7-5-6-12(10-13)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URECULOMFFFPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576531 | |
| Record name | Methyl 3-[(phenylsulfanyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137571-38-1 | |
| Record name | Methyl 3-[(phenylsulfanyl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Studies of Methyl 3 Phenylthio Methyl Benzoate
Reactivity at the Carboxylic Ester Group
The carboxylic ester group in methyl 3-[(phenylthio)methyl]benzoate is a key functional group that can undergo several important reactions, including hydrolysis and transesterification.
Hydrolysis and Transesterification Pathways
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-[(phenylthio)methyl]benzoic acid, under either acidic or basic conditions. The mechanism of ester hydrolysis is well-established and involves the nucleophilic addition of water to the carbonyl carbon. oieau.fr
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. uomustansiriyah.edu.iq
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This process is generally more efficient as the formation of the carboxylate salt drives the reaction to completion. psu.edu Studies on various methyl benzoates have shown that the rate of hydrolysis is dependent on pH and the nature of the ring substituents. oieau.fr For instance, electron-withdrawing groups can increase the rate of basic hydrolysis. oieau.fr High-temperature water has also been shown to effectively hydrolyze sterically hindered esters. psu.edu
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an alcohol like propanol, in the presence of a suitable catalyst, would yield propyl 3-[(phenylthio)methyl]benzoate and methanol. researchgate.net The reaction is an equilibrium process, and the position of the equilibrium can be influenced by using an excess of the reactant alcohol. libretexts.org Various catalysts, including solid acids and metal compounds, have been developed to facilitate transesterification reactions. mdpi.comgoogle.com
Oxidative Transformations of the Phenylthio Ether
The sulfur atom in the phenylthio ether group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone.
Synthesis of Corresponding Sulfoxide and Sulfone Derivatives (e.g., Methyl 3-[(benzenesulfonyl)methyl]benzoate)
The oxidation of the thioether to a sulfoxide and subsequently to a sulfone represents a common and important transformation. This can be achieved using a variety of oxidizing agents.
To Sulfoxide: Mild oxidizing agents are typically used to convert the thioether to a sulfoxide, such as methyl 3-[(benzenesulfinyl)methyl]benzoate. Reagents like sodium periodate (B1199274) or a controlled amount of hydrogen peroxide are often employed for this selective oxidation.
To Sulfone: Stronger oxidizing agents, or an excess of the oxidizing agent, will further oxidize the sulfoxide to the corresponding sulfone, methyl 3-[(benzenesulfonyl)methyl]benzoate. Common reagents for this transformation include potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide. A patent describes the oxidation of a benzyl (B1604629) thioether intermediate to a sulfonyl chloride using chlorine or sodium hypochlorite. google.com
The following table summarizes the oxidation products:
| Starting Material | Product |
| This compound | Methyl 3-[(benzenesulfinyl)methyl]benzoate |
| This compound | Methyl 3-[(benzenesulfonyl)methyl]benzoate |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The two benzene rings in this compound are subject to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Regioselectivity and Directing Effects of Substituents
The outcome of an electrophilic aromatic substitution on a substituted benzene is largely determined by the electronic nature of the substituent already present on the ring. youtube.com
The Phenylthio Ring: The -S-CH₂-Ar group on the second benzene ring (the phenylthio part) is an alkylthio group, which is generally considered to be an ortho-, para-director and an activating group. youtube.com This is because the sulfur atom can donate its lone pair of electrons into the benzene ring via resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. youtube.com
The Benzoate (B1203000) Ring: The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group and, as a result, is a meta-director and deactivating. aiinmr.comlibretexts.org It deactivates the ring towards electrophilic attack by withdrawing electron density, making the ring less nucleophilic. youtube.com The deactivation is less pronounced at the meta position, making it the preferred site of substitution. youtube.commdpi.com
The directing effects are summarized in the table below:
| Ring | Substituent | Directing Effect |
| Benzoate Ring | -CH₂SPh | Ortho, Para |
| Phenylthio Ring | -SCH₂-Ar(COOMe) | Ortho, Para |
| Benzoate Ring | -COOCH₃ | Meta |
Mechanistic Investigations of Electrophilic Attack
The mechanism of electrophilic aromatic substitution proceeds through a two-step process. msu.edu
Formation of the Arenium Ion: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. grabmyessay.commnstate.edu The stability of this intermediate is crucial in determining the reaction rate and the position of substitution.
Deprotonation: A weak base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. aiinmr.com
For This compound , electrophilic attack on the benzoate ring will be directed to the positions ortho and para to the -CH₂SPh group, and meta to the -COOCH₃ group. The phenylthio ring will be more activated towards electrophilic attack and will direct incoming electrophiles to the ortho and para positions. The stability of the intermediate arenium ions dictates the observed regioselectivity. For electron-donating groups like the alkylthio group, resonance structures show that the positive charge in the arenium ion can be delocalized onto the sulfur atom, which provides significant stabilization for ortho and para attack. youtube.com Conversely, for electron-withdrawing groups like the ester, the meta-attack avoids placing the positive charge of the arenium ion adjacent to the partially positive carbon of the carbonyl group, which would be highly destabilizing. youtube.com
Nucleophilic Reactivity at the Carbonyl Center
The ester functional group in this compound provides a key site for nucleophilic attack at the carbonyl carbon. This reactivity is analogous to that of other methyl benzoates, where the outcome of the reaction is dependent on the nature of the attacking nucleophile and the reaction conditions. wikipedia.org The presence of the phenylthio-methyl substituent at the meta position can influence the electron density at the carbonyl carbon, though significant electronic effects are not typically observed from this position. The primary reactions at the carbonyl center involve hydrolysis and transesterification.
Hydrolysis:
Under basic conditions, such as in the presence of aqueous sodium hydroxide, this compound is expected to undergo saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to yield sodium 3-[(phenylthio)methyl]benzoate and methanol. wikipedia.orgchegg.com Acid-catalyzed hydrolysis is also possible, typically requiring elevated temperatures. For instance, studies on similar methyl benzoates have shown that hydrolysis can be achieved in high-temperature water, often between 250–300 °C. psu.edu
Transesterification:
Transesterification offers a pathway to modify the ester group of this compound. This reaction involves heating the ester with an alcohol in the presence of an acid or base catalyst. For example, the reaction with 1-propanol, catalyzed by a maghemite-ZnO nanocatalyst at 150 °C, would be expected to yield propyl 3-[(phenylthio)methyl]benzoate. researchgate.net Similarly, zinc compounds are known to catalyze the transesterification of methyl benzoate with various alcohols, including sterically hindered ones, at temperatures ranging from 140 to 250 °C. google.com The use of solid acid catalysts, such as titanium zirconium solid acids, has also been reported for the esterification of benzoic acids, a reaction that highlights the feasibility of related transesterification processes. mdpi.com
Table 1: Examples of Nucleophilic Reactions at the Carbonyl Center This table is based on expected reactivity analogous to similar compounds.
| Reaction | Nucleophile | Product | Catalyst | Conditions |
|---|---|---|---|---|
| Hydrolysis (Saponification) | OH⁻ | Sodium 3-[(phenylthio)methyl]benzoate and Methanol | NaOH | Aqueous solution, elevated temperature |
| Transesterification | 1-Propanol | Propyl 3-[(phenylthio)methyl]benzoate and Methanol | Maghemite-ZnO | 150 °C |
| Transesterification | Menthol | Menthyl 3-[(phenylthio)methyl]benzoate and Methanol | Zinc compound | 160-210 °C |
[4+2] Cycloaddition Reactions Involving Phenylthio Derivatives
While this compound itself is not a typical diene or dienophile for [4+2] cycloaddition (Diels-Alder) reactions, the phenylthio moiety can be a key substituent in other molecules that do participate in such transformations. The sulfur atom can influence the electronic properties and reactivity of the diene or dienophile to which it is attached.
In related systems, a phenylthio group can activate a molecule for cycloaddition. For example, a vinyl sulfide (B99878) can act as a dienophile. The sulfur atom, being more polarizable than oxygen, can effectively stabilize adjacent positive charge in a transition state, potentially lowering the activation energy of the reaction. masterorganicchemistry.com The reactivity of thioethers, where a sulfur atom is bonded to two carbon atoms, is a well-established area of organic chemistry. libretexts.orgtaylorandfrancis.com The sulfur atom in these compounds is nucleophilic and can be oxidized, which in turn can modify the reactivity of the rest of the molecule. youtube.com
Research on cycloaddition reactions of sulfur-containing compounds often focuses on creating complex heterocyclic systems. While direct participation of this compound in a [4+2] cycloaddition is not a primary reaction pathway, its structural motifs are relevant to the synthesis of more complex molecules that may undergo such reactions.
Derivatization for Analytical and Structural Characterization
To facilitate analysis and confirm the structure of this compound, various derivatization techniques can be employed. These methods convert the initial compound into a new one with properties that are more amenable to specific analytical techniques, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Hydrolysis to the Carboxylic Acid:
A common derivatization method is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-[(phenylthio)methyl]benzoic acid. This is typically achieved by heating the ester with an aqueous base like sodium hydroxide, followed by acidification. chemspider.com The resulting carboxylic acid will have a different melting point and distinct spectroscopic properties (e.g., a broad O-H stretch in the infrared spectrum and a downfield shift of the carboxylic proton in the ¹H NMR spectrum), which can be used for its characterization.
Reduction to the Alcohol:
The ester can be reduced to the corresponding alcohol, {3-[(phenylthio)methyl]phenyl}methanol, using a strong reducing agent like lithium aluminum hydride. This transformation provides another derivative with unique spectroscopic signatures for confirmation of the original structure.
Formation of Amides:
Reaction of this compound with an amine, often under heating, can lead to the formation of an amide derivative. This aminolysis reaction would replace the methoxy (B1213986) group of the ester with the nitrogen atom of the amine, yielding a stable, often crystalline, product that is useful for characterization.
Table 2: Derivatization Reactions for Analytical Characterization
| Reagent(s) | Resulting Derivative | Purpose of Derivatization |
|---|---|---|
| NaOH, H₂O, then HCl | 3-[(Phenylthio)methyl]benzoic acid | Melting point determination, IR and NMR analysis |
| Lithium Aluminum Hydride (LiAlH₄) | {3-[(Phenylthio)methyl]phenyl}methanol | Structural confirmation via NMR and MS |
| Amine (e.g., R-NH₂) | N-Alkyl-3-[(phenylthio)methyl]benzamide | Formation of a stable, often crystalline derivative for characterization |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) NMR spectroscopy of Methyl 3-[(phenylthio)methyl]benzoate is anticipated to reveal a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzoate (B1203000) and phenylthio rings would likely appear as complex multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The precise chemical shifts and coupling constants (J-values) would be influenced by the substitution pattern on both aromatic rings. The singlet for the methyl ester protons (-OCH₃) would be expected in the upfield region, around δ 3.9 ppm. A key diagnostic signal would be the singlet for the methylene (B1212753) protons (-CH₂S-), which would likely resonate in the range of δ 4.0-4.5 ppm, deshielded by the adjacent sulfur atom and the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (benzoate ring) | 7.0 - 8.0 | m | - |
| Aromatic (phenylthio ring) | 7.0 - 7.5 | m | - |
| -OCH₃ | ~3.9 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around δ 166-167 ppm. The aromatic carbons would generate a series of signals in the δ 125-140 ppm region. The chemical shifts of the quaternary carbons and the protonated carbons can be distinguished using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The methylene carbon (-CH₂S-) would likely appear around δ 35-45 ppm, and the methyl ester carbon (-OCH₃) would be observed in the upfield region, typically around δ 52 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 166 - 167 |
| Aromatic (C) | 125 - 140 |
| Aromatic (CH) | 125 - 135 |
| -OCH₃ | ~52 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be particularly useful in assigning the protons within the benzoate and phenylthio aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene groups would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and may be difficult to observe but is expected in the 600-800 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=O Stretch (Ester) | ~1720 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings and a carbonyl group in this compound suggests that it will exhibit absorption in the UV region. The spectrum would likely show π → π* transitions associated with the aromatic systems. The exact position of the maximum absorption (λmax) would depend on the extent of conjugation and the solvent used for the measurement.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (258.07 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule could include:
Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at [M-31]⁺.
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.
Cleavage of the benzylic C-S bond, leading to the formation of a tropylium-like ion or a phenylthiomethyl cation.
Fragmentation of the aromatic rings.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 258 |
| [M - OCH₃]⁺ | 227 |
Chromatographic Separation and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor reaction progress, identify compounds in a mixture, and determine purity. wikipedia.orglibretexts.org For this compound, a moderately polar compound, a silica (B1680970) gel plate would typically be used as the stationary phase. silicycle.com
The mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized to be in the ideal range of 0.3-0.5 for good separation. Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic nature of the compound. operachem.com Different impurities would travel at different rates on the plate, appearing as separate spots, thus providing a qualitative assessment of the sample's purity. wikipedia.org
Table 3: Exemplar TLC System for this compound
| Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf |
|---|
Note: The Rf value is an estimate and can vary based on specific experimental conditions.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. chromatographyonline.com this compound, with an expected moderate boiling point, is amenable to GC analysis. The technique is highly effective for assessing purity and quantifying volatile impurities. researchgate.net
A typical GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with the components of the sample, leading to their separation. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a specific set of conditions.
Table 4: Representative GC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5 or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
Note: These conditions are illustrative and would require optimization for a specific sample.
High Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and impurity profiling of pharmaceutical compounds and other high-purity chemicals. biomedres.usresearchgate.net It offers high resolution, sensitivity, and versatility for a wide range of compounds, including those that are non-volatile or thermally labile. biomedres.us
For this compound, a reversed-phase HPLC method would be most appropriate. chromatographyonline.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The components of the sample are separated based on their relative hydrophobicity. A UV detector set at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm) would be used for detection. Impurity profiling involves developing a method that can separate the main compound from all potential process-related impurities and degradation products, allowing for their detection and quantification at very low levels. ajprd.comresearchgate.net
Table 5: Typical HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
Note: This represents a starting point for method development and would need to be optimized to achieve baseline separation of all impurities.
Computational and Theoretical Investigations of Methyl 3 Phenylthio Methyl Benzoate
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide valuable data on molecular geometry and electronic distribution. uni.lu
Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is the foundational step in most computational studies. For this purpose, Density Functional Theory (DFT) and ab initio methods are the most widely employed techniques. mdpi.com
Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without using experimental data, with the quality of the result being dependent on the basis set used. uni.lumdpi.com DFT methods, which include an approximation for electron correlation effects, often provide a higher level of accuracy for a given computational cost. A popular DFT functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is frequently paired with basis sets like 6-311+G(d,p) to calculate equilibrium geometries and vibrational frequencies. researchgate.net
For Methyl 3-[(phenylthio)methyl]benzoate, these calculations would involve systematically adjusting the bond lengths, bond angles, and dihedral (torsional) angles to find the minimum energy conformation. The resulting optimized geometry provides critical data on the molecule's structure. For instance, studies on the related molecule methyl benzoate (B1203000) have shown that DFT calculations can accurately reproduce experimentally determined structural parameters. researchgate.net An asymmetry in bond angles around the ester group, influenced by the interaction between the benzene (B151609) ring and the methoxycarbonyl group, is a feature that would be precisely modeled. researchgate.net
| Parameter | Description | Typical Method | Expected Outcome for this compound |
|---|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-S, C-C). | DFT (B3LYP/6-311G(d,p)) | Provides precise distances for all bonds in the molecule. |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., O=C-O, C-S-C). | DFT (B3LYP/6-311G(d,p)) | Defines the molecular shape and steric relationships. |
| Dihedral Angles (°) | The angle between two planes, defined by four atoms, describing the rotation around a bond. | DFT (B3LYP/6-311G(d,p)) | Crucial for identifying the most stable conformer by analyzing the rotation of the phenyl and benzoate groups. |
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.com The analysis of FMOs helps in predicting the sites for electrophilic and nucleophilic attacks. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, particularly the sulfur atom with its lone pairs, making it the likely site for electrophilic attack. The LUMO would likely be distributed over the methyl benzoate moiety, specifically the π* orbitals of the benzene ring and the carbonyl group, indicating the probable site for nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).
| Descriptor | Formula | Significance | Illustrative Value (eV) for a related Thioether |
|---|---|---|---|
| EHOMO | - | Electron-donating ability | -6.21 |
| ELUMO | - | Electron-accepting ability | -1.54 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 4.67 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 2.34 |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 3.71 |
Note: Values are illustrative based on typical DFT calculations for organic molecules containing similar functional groups.
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT calculations are commonly used to compute harmonic vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. researchgate.net
Calculated vibrational frequencies are often systematically higher than experimental values due to the calculation being performed on a single molecule in the gas phase at 0 K and the neglect of anharmonicity. researchgate.net To correct for this, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. researchgate.net For this compound, key vibrational modes such as the C=O stretching of the ester, C-S stretching of the thioether, and various aromatic C-H and C=C vibrations can be precisely assigned.
Similarly, NMR chemical shifts (1H and 13C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. cyberleninka.ruscielo.org.mx These theoretical calculations can be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions. nih.gov Comparing the calculated shifts with experimental data serves as a powerful tool for structural elucidation. researchgate.netaps.org
| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Typical Calculated (Scaled) Wavenumber (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | Ester | ~1720 | ~1715-1725 |
| C-O Stretch | Ester | ~1250-1300 | ~1260-1310 |
| Aromatic C=C Stretch | Benzene rings | ~1450-1600 | ~1455-1610 |
| C-S Stretch | Thioether | ~600-700 | ~610-710 |
Note: Wavenumbers are representative for the specified functional groups based on studies of methyl benzoate and thioethers.
Mechanistic Insights from Computational Reaction Modeling
Computational chemistry can elucidate complex reaction mechanisms by modeling the energy landscape that connects reactants, transition states, and products. For this compound, a key reaction of interest would be the oxidation of the thioether sulfur atom, a common metabolic pathway.
Using DFT, the reaction pathway for the oxidation of the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone can be modeled. Such studies involve locating the transition state (TS) structure for each step and calculating the activation energy barrier (ΔG‡). figshare.com For example, the reaction of a sulfide with an oxidant like a hydroperoxide can be computationally investigated. The calculations would reveal whether the reaction proceeds via a concerted or stepwise mechanism. whiterose.ac.uk
A plausible modeled mechanism could involve the nucleophilic attack of the sulfur atom on the oxidant, leading to a transition state. Analysis of the TS geometry and its imaginary frequency would confirm that it correctly connects the reactants and the product intermediate (the sulfoxide). Subsequent oxidation to the sulfone would be modeled similarly. Such computational studies on the reactions of thiols and sulfides have shown that the preferred pathway can depend on factors like the solvent environment and the nature of the substituents. figshare.comresearchgate.net
Quantitative Structure-Reactivity Relationships (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific physical property or biological activity. nih.gov The goal is to derive a mathematical equation that can predict the activity of new, unsynthesized compounds. researchgate.net
To develop a QSAR model for a series of analogs of this compound, one would first need a dataset of compounds with experimentally measured activity (e.g., enzyme inhibition, insecticidal activity). Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric/Topological: Molecular weight, surface area, volume, connectivity indices.
Hydrophobic: LogP (octanol-water partition coefficient).
Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. nih.gov For example, a QSAR study on benzothiophene (B83047) derivatives acting as inhibitors for a specific enzyme identified that electrostatic and hydrogen-bonding properties were key features affecting inhibitory activity. nih.gov A hypothetical QSAR model for a series of benzoate derivatives might take the following form:
log(1/IC₅₀) = c₀ + c₁(LogP) - c₂(LUMO) + c₃(Dipole)
Where IC₅₀ is the concentration for 50% inhibition, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. Such models are validated using internal and external test sets to ensure their predictive power. nih.govupi.edu These studies are invaluable for rationally designing more potent and selective compounds.
Strategic Applications in Advanced Organic Chemical Synthesis
Role as a Key Intermediate in Multi-Step Organic Transformations
The strategic importance of Methyl 3-[(phenylthio)methyl]benzoate lies in its functionality as a stable, yet reactive, intermediate in complex synthetic sequences. The phenylthio group is particularly significant; it can serve as a protecting group or be transformed into other functionalities. For instance, the sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as a leaving group in substitution reactions or participate in elimination reactions to form a double bond.
One of the primary transformations involves the oxidation of the sulfide to a sulfoxide. This sulfoxide can then undergo a Pummerer rearrangement or be used in thermal elimination reactions (syn-elimination) to introduce unsaturation into the molecule. Furthermore, the carbon-sulfur bond can be cleaved under reductive conditions, such as with Raney nickel, to yield the corresponding methyl 3-methylbenzoate, effectively removing the phenylthio group after it has served its synthetic purpose.
The ester group on the aromatic ring provides another handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide. This allows for the introduction of diverse functional groups late in a synthetic sequence. The benzylic position is also activated and can be a site for further functionalization. These multiple reactive sites make this compound a valuable linchpin in the assembly of complex target molecules.
Utility as a Synthon for Diversified Chemical Libraries
A synthon is a conceptual building block used by synthetic chemists to plan the synthesis of a target molecule. This compound serves as a versatile synthon for generating libraries of structurally diverse compounds, which is a cornerstone of modern medicinal chemistry and drug discovery.
The compound's utility stems from its three distinct points of modification:
The Ester Group: The methyl benzoate (B1203000) moiety can be readily converted into a wide array of other functional groups. For example, amidation with a library of different amines can produce a diverse set of benzamides.
The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at positions ortho and para to the existing groups.
The Phenylthio Group: The sulfide linkage can be cleaved and replaced, or the phenyl ring of the phenylthio group itself can be substituted, adding another layer of diversity.
By systematically applying different reactions at these positions, a large and diverse library of related compounds can be rapidly synthesized from this single starting material. This approach is highly efficient for exploring the structure-activity relationships (SAR) of a new chemical scaffold.
Contribution to the Development of Novel Synthetic Methodologies
This compound and related structures have been employed as substrates in the development and optimization of new synthetic methods. The presence of the C-S bond and the benzoate functionality makes it a suitable test case for new catalytic systems or reaction conditions.
For example, new methods for carbon-sulfur bond formation or cleavage are often tested on a range of substrates, including compounds like this compound, to demonstrate the scope and limitations of the new methodology. Research into new transition-metal-catalyzed cross-coupling reactions might use the aryl halide corresponding to this compound to investigate the efficiency of forming the C-S bond.
Furthermore, the development of new oxidation or reduction protocols can be benchmarked using this molecule. The selective oxidation of the sulfide to the sulfoxide without affecting other parts of the molecule, or the selective reduction of the ester to the alcohol in the presence of the sulfide, presents a non-trivial challenge that can be used to showcase the utility of a new reagent or catalyst system.
Application in the Construction of Functional Organic Materials
The application of this compound extends beyond traditional organic synthesis into the realm of materials science. The aromatic rings and the sulfur atom in its structure can impart useful electronic, optical, or thermal properties, making it a candidate building block for functional organic materials.
While direct applications of the monomer itself are not extensively documented, its derivatives are of interest. For instance, the carboxylic acid form (obtained by hydrolysis of the ester) could be used to synthesize polyesters or polyamides. These polymers, containing thioether linkages, may exhibit interesting properties such as high refractive indices, thermal stability, or specific affinities for metal ions. The presence of sulfur atoms in a polymer backbone can enhance its optical properties and its interaction with metal surfaces, which is relevant for applications in organic electronics or sensor technology. The rigid aromatic units contribute to thermal stability and can influence the morphology and processing characteristics of the resulting material.
Q & A
Q. Basic Research Focus
- HPLC with UV detection (λ = 254 nm): Resolve impurities like unreacted thiophenol or hydrolyzed benzoic acid derivatives. Use C18 columns and acetonitrile/water gradients .
- GC-MS : Detect volatile byproducts (e.g., methyl benzoate) with a DB-5MS column and EI ionization .
- Quantitative ¹H NMR : Compare integral ratios of target compound vs. internal standard (e.g., 1,3,5-trimethoxybenzene) .
How does the electronic nature of the phenylthio group in this compound affect its participation in cross-coupling reactions?
Advanced Research Focus
The phenylthio group is a moderate directing group due to sulfur’s electronegativity. In Pd-catalyzed couplings (e.g., Suzuki):
- Activation : The sulfur atom coordinates to Pd, facilitating ortho functionalization.
- Limitations : Competing side reactions (e.g., C-S bond cleavage) occur at high temperatures (>100°C). Optimize using Pd(OAc)₂/XPhos ligand systems and low-temperature protocols (60–80°C) .
What computational methods are recommended to predict the physicochemical properties of this compound?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Predict logP (~3.2) and solubility in organic solvents (e.g., logS in DMSO = –2.1) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 5.1 eV) to assess redox stability .
- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
